Rociletinib (CO-1686) is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR). [] It was designed to inhibit EGFR with activating mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR. [, , ] This selectivity makes it particularly relevant in cancer research, especially for non-small cell lung cancer (NSCLC) driven by EGFR mutations. []
Synthesis Analysis
One innovative method for synthesizing Rociletinib involves using 2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-4-chloro-5-(trifluoromethyl)pyrimidine (chemical compound VII) as a key intermediate. [] This method increases the target product proportion compared to isomer byproducts, achieving a ratio higher than 4:1. [] This improved selectivity simplifies the refining and purification processes, which are challenging in existing synthesis methods due to multiple byproducts. [] The method is simple, reproducible, cost-effective, and environmentally friendly, making it suitable for industrial production. [] With this method, high-purity Rociletinib can be prepared with a total yield of 60%-65%. []
Mechanism of Action
Rociletinib acts as an irreversible inhibitor of mutant EGFR, including the T790M resistance mutation, by covalently binding to the ATP-binding pocket of the EGFR kinase domain. [, , , , ] Its design spares wild-type EGFR signaling, minimizing the typical adverse events associated with broader EGFR inhibition. [, ]
Physical and Chemical Properties Analysis
Rociletinib has been primarily studied in the context of NSCLC research. Its application revolves around understanding its effectiveness against EGFR-mutant NSCLC, particularly those harboring the T790M resistance mutation. [, , , , , , ]
Applications
In vivo and in vitro models: Rociletinib has demonstrated activity in preclinical models of EGFR-mutant NSCLC, both with and without the T790M mutation. [, , , , , ] These models have been crucial in studying its effectiveness, resistance mechanisms, and potential for combination therapies.
Investigating Resistance Mechanisms: Research has focused on understanding how resistance to Rociletinib develops. Studies have identified various mechanisms, including EGFR C797S mutation, MET amplification, NTRK1 fusions, and mutations in RAS/RAF signaling pathway genes. [] These findings are essential for developing strategies to overcome resistance and improve treatment outcomes.
Exploring Combination Therapies: Given the emergence of resistance, research is exploring combining Rociletinib with other agents. Studies suggest potential synergistic effects with c-Met inhibitors like tepotinib to overcome double resistance mediated by both T790M mutation and c-Met amplification. [] Similarly, combinations with miR-34a mimics have shown promise in preclinical studies. []
Developing Imaging Agents: Radiolabeled analogs of Rociletinib, such as [125I]ICO1686, are being explored as potential imaging agents for detecting EGFR L858R/T790M mutations in NSCLC. [] These imaging agents could improve patient selection for EGFR-targeted therapies.
Related Compounds
M502
Compound Description: M502 is a key metabolite of Rociletinib generated via amide hydrolysis. In vitro studies reveal that M502 exhibits greater potency against Insulin Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF1R) compared to Rociletinib itself []. Studies in rats demonstrate that M502 administration causes significant increases in both post-prandial glucose and insulin excursion [].
Relevance: M502, as a metabolite of Rociletinib, offers important insights into the drug's metabolic pathway and potential off-target effects. The metabolite's enhanced activity against INSR and IGF1R is suggested to be a contributing factor to the hyperglycemia observed in patients undergoing Rociletinib treatment []. This highlights the importance of investigating metabolite activity profiles alongside parent compounds in drug development.
M544
Compound Description: M544 is a metabolite of Rociletinib formed through the acetylation of M502 []. Compared to Rociletinib and M502, M544 displays similar or reduced potency against INSR and IGF1R [].
Relevance: As a downstream metabolite of Rociletinib, M544 provides further insight into the drug's metabolic fate. Although M544 demonstrates less potent activity against INSR and IGF1R compared to M502, its presence in plasma warrants further investigation into its potential contribution to the overall pharmacological and toxicological profile of Rociletinib [].
M460
Compound Description: M460 represents another metabolite of Rociletinib formed through an alternative amide hydrolysis pathway []. In contrast to M502, M460 exhibits relatively lower levels in humans compared to preclinical species [].
Relevance: M460 contributes to understanding the complex metabolic profile of Rociletinib. Despite its lower exposure levels in humans, the metabolite's activity against INSR and IGF1R highlights the importance of comprehensive metabolite profiling in assessing potential off-target effects and understanding interspecies differences in drug metabolism [].
Osimertinib
Compound Description: Osimertinib, also known as AZD9291, is a third-generation, irreversible EGFR-TKI that exhibits selectivity for EGFR harboring sensitizing mutations (e.g., L858R, del19) and the T790M resistance mutation [, , , ]. Studies demonstrate potent antitumor activity of Osimertinib in preclinical models of EGFR-mutant NSCLC, including brain metastases []. Notably, Osimertinib shows superior blood-brain barrier penetration compared to Rociletinib, Gefitinib, and Afatinib in preclinical models [].
Relevance: Osimertinib serves as a crucial comparator to Rociletinib due to its similar target profile and clinical application in EGFR-mutant NSCLC, particularly in cases with acquired T790M-mediated resistance []. While both agents effectively target T790M, differences in their pharmacokinetic properties, including brain penetration, highlight the importance of considering individual drug characteristics in patient selection and treatment strategies [].
Gefitinib
Compound Description: Gefitinib is a first-generation, reversible EGFR-TKI widely employed in the treatment of EGFR-mutant NSCLC [, ]. This drug effectively inhibits EGFR harboring sensitizing mutations such as L858R and del19, but it shows limited efficacy against the T790M resistance mutation [, ].
Relevance: Gefitinib represents an earlier treatment option for EGFR-mutant NSCLC compared to Rociletinib. The emergence of acquired resistance to Gefitinib, often driven by the T790M mutation, highlights the need for next-generation inhibitors like Rociletinib that can overcome this resistance mechanism and provide clinical benefit to patients who have progressed on first-line therapy [, ].
Erlotinib
Compound Description: Erlotinib, similar to Gefitinib, belongs to the first-generation class of reversible EGFR-TKIs utilized in EGFR-mutant NSCLC [, ]. This drug exhibits efficacy against EGFR harboring sensitizing mutations but is ineffective against the T790M-mediated resistance mechanism [, ].
Relevance: As another first-line treatment option for EGFR-mutant NSCLC, Erlotinib's shared susceptibility to the T790M resistance mechanism emphasizes the need for more effective therapies like Rociletinib in managing acquired resistance [, ]. Comparative studies between Erlotinib and Rociletinib in preclinical models help elucidate the advantages of third-generation inhibitors in overcoming acquired resistance [].
Afatinib
Compound Description: Afatinib is classified as a second-generation, irreversible EGFR-TKI, demonstrating activity against both EGFR sensitizing mutations and the T790M resistance mutation, although its efficacy against T790M is lower compared to third-generation inhibitors [, ].
Relevance: Afatinib represents an improvement over first-generation EGFR-TKIs due to its ability to target T790M, albeit with less potency compared to Rociletinib [, ]. Preclinical studies utilizing Afatinib-resistant cell lines, which often acquire the T790M mutation, provide valuable models for investigating mechanisms of resistance and exploring the efficacy of third-generation EGFR-TKIs such as Rociletinib [].
Crizotinib
Compound Description: Crizotinib is a potent inhibitor of the c-MET receptor tyrosine kinase, frequently employed in the treatment of NSCLC harboring MET gene alterations [].
Relevance: Preclinical data suggest that combining Crizotinib with Rociletinib can effectively combat acquired resistance to Rociletinib mediated by MET amplification and c-MET pathway activation []. This finding highlights the potential for combination therapies in overcoming resistance mechanisms and improving clinical outcomes in patients with EGFR-mutant NSCLC.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CO-1686 hydrobromide is a novel, irreversible and orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M (IC50=21 nM).IC50 value: 21.5±1.7 nM (EGFRL858R/T790M), 303.3 ± 26.7 nM (EGFRWT)in vitro: CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase (kinact/Ki = (2.41 ± 0.30) x 105 M-1s-1) and is approximately 22-fold selective over WT EGFR (kinactt/Ki = (1.12 ± 0.14) x 104 M-1s-1). CO-1686 potently inhibited proliferation in the mutant-EGFR NSCLC cellswith GI50 values ranging from 7 - 32 nM. In comparison, the GI50 value for A431 cells, an epidermoid cell line that is driven by amplified WT EGFR(19), was 547 nM. Two cell lines expressing WT EGFR in the presence of an N- or KRAS mutation (NCI-H1299 and NCI-H358,respectively) were inhibited by CO-1686 at a concentration of 4275 and 1806 nM, respectively.in vivo: CO-1686 displays high oral bioavailability (65%) and a relatively long half-life of 2.6 hours when dosed at 20 mg/kg. Tumor-bearing mice were dosed orally once daily with CO-1686 as single agent and its effect on tumor growth was determined in several EGFR dependent xenograft models. Continuous oral dosing of CO-1686 causes dose-dependent and significant tumor growth inhibition in all EGFR-mutant models examined. At 100 mg/kg/day CO-1686 causs tumor regressions in two Erlotinib-resistant models expressing the L858R/T790M EGFR mutation, the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, while Erlotinib had no inhibitory effect on tumor growth.
Zolasartan is a member of the class of 1-benzofurans that is 3-bromo-1-benzofuran which is substituted by a 2-(1H-tetrazol-5-yl)phenyl group at position 2 and by a (2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)methyl group at position 5. It is an angiotensin II receptor type 1 (AT1) antagonist and was in clinical trials for the treatment of hypertension (now discontinued). It has a role as an angiotensin receptor antagonist and an antihypertensive agent. It is a member of tetrazoles, an imidazolyl carboxylic acid, a member of 1-benzofurans, an organochlorine compound, an organobromine compound, a monocarboxylic acid and a biaryl. It is a conjugate acid of a zolasartan(2-). Zolasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Zolasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Zolamide may be used to prevent and reduce the symptoms of altitude sickness.
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Zolazepam is a pyrazolodiazepinone derivative used as an anaesthetic in veterinary medicine. Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine. It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast. A pyrazolodiazepinone with pharmacological actions similar to ANTI-ANXIETY AGENTS. It is commonly used in combination with TILETAMINE to obtain immobilization and anesthesia in animals.
AP23464 is a potent adenosine 5'-triphosphate (ATP)-based inhibitor of Src and Abl kinases, displays antiproliferative activity against a human CML cell line and Bcr-Abl-transduced Ba/F3 cells (IC(50) = 14 nM. AP23464 ablates Bcr-Abl tyrosine phosphorylation, blocks cell cycle progression, and promotes apoptosis of Bcr-Abl-expressing cells. Biochemical assays with purified glutathione S transferase (GST)-Abl kinase domain confirmed that AP23464 directly inhibits Abl activity. Importantly, the low nanomolar cellular and biochemical inhibitory properties of AP23464 extend to frequently observed imatinib mesylate-resistant Bcr-Abl mutants, including nucleotide binding P-loop mutants Q252H, Y253F, E255K, C-terminal loop mutant M351T, and activation loop mutant H396P. AP23464 was ineffective against mutant T315I, an imatinib mesylate contact residue. The potency of AP23464 against imatinib mesylate-refractory Bcr-Abl and its distinct binding mode relative to imatinib mesylate warrant further investigation of AP23464 for the treatment of CML.